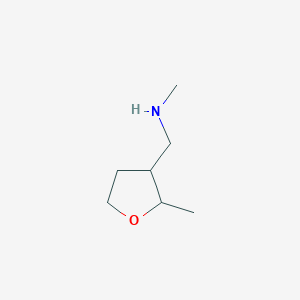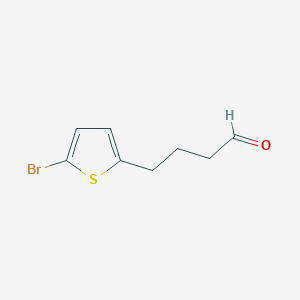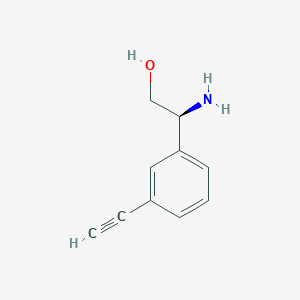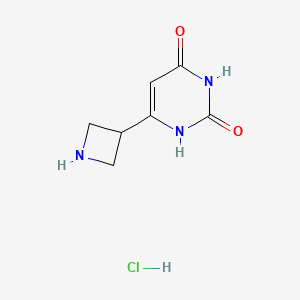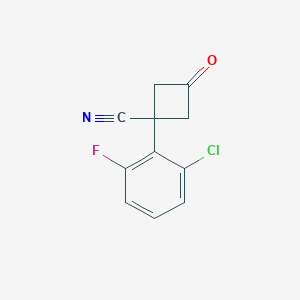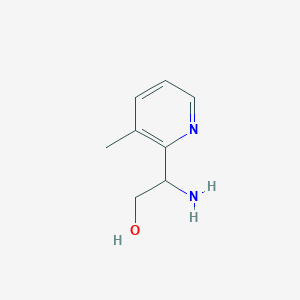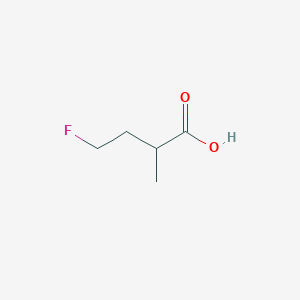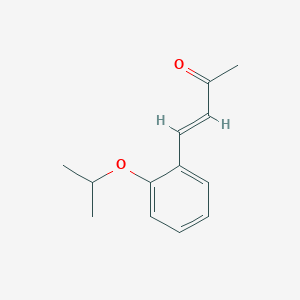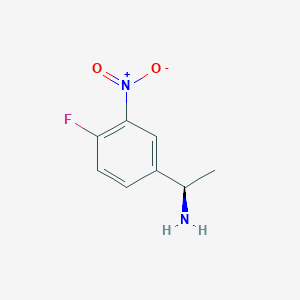
4-(2,3-Difluorophenyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)butanal is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a butanal group attached to a difluorophenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)butanal typically involves the reaction of 2,3-difluorobenzene with butanal under specific conditions. One common method includes the use of a Grignard reagent, where 2,3-difluorophenylmagnesium bromide reacts with butanal to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
4-(2,3-Difluorophenyl)butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(2,3-Difluorophenyl)butanoic acid.
Reduction: 4-(2,3-Difluorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2,3-Difluorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the difluorophenyl group can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design.
相似化合物的比较
Similar Compounds
- 4-(2,4-Difluorophenyl)butanal
- 4-(3,4-Difluorophenyl)butanal
- 4-(2,3-Dichlorophenyl)butanal
Comparison
4-(2,3-Difluorophenyl)butanal is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
4-(2,3-difluorophenyl)butanal |
InChI |
InChI=1S/C10H10F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-7H,1-2,4H2 |
InChI 键 |
IYQAISBFBPNOKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


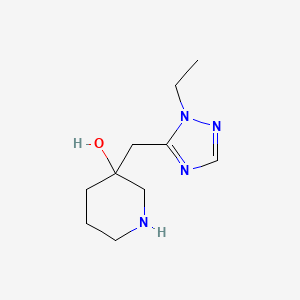
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
